1-Azido-3-chloro-2-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

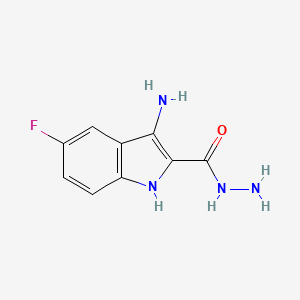

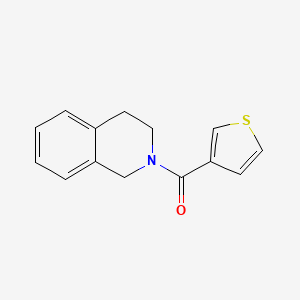

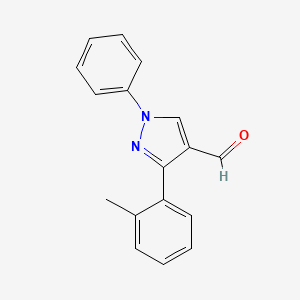

1-Azido-3-chloro-2-methylbenzene is a chemical compound with the empirical formula C6H4ClN3. It is also known as 3-Chlorophenyl azide . The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .

Synthesis Analysis

The synthesis of 1-Azido-3-chloro-2-methylbenzene can involve several steps. One common method for the synthesis of amines involves the reaction of an alkyl halide with nitrite ion . Another method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular weight of 1-Azido-3-chloro-2-methylbenzene is 153.57 . The SMILES string representation of the molecule isClc1cccc(c1)N=[N+]=[N-] . Chemical Reactions Analysis

1-Azido-3-chloro-2-methylbenzene can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . The reaction mechanism involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis

1-Azido-3-chloro-2-methylbenzene is a liquid with a concentration of 0.5 M in tert-butyl methyl ether . It has an assay of ≥97% (HPLC) and contains ≤2% water .Applications De Recherche Scientifique

Synthesis of New Derivatives

1-Azido-3-chloro-2-methylbenzene is a versatile reagent for synthesizing a wide range of chemical compounds. For instance, it has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential inhibitory activity against acidic corrosion of steels. These triazoles were synthesized through click chemistry, demonstrating the compound's utility in creating materials that could protect steels from corrosion, highlighting its importance in materials science and engineering (Negrón-Silva et al., 2013).

Material Applications

1-Azido-3-chloro-2-methylbenzene also finds applications in the development of new materials. For example, it has been involved in the synthesis of azine-linked covalent organic frameworks (COFs) that demonstrate significant gas storage capabilities. Such materials are critical for applications in gas storage and separation, addressing some of the challenges in energy storage and environmental remediation (Li et al., 2014).

High-Energy Materials

Furthermore, the compound's derivatives have been explored for their potential in creating high-energy materials. Through the synthesis of fully-substituted polynitrobenzene derivatives, researchers have developed compounds with promising thermal stability and low impact sensitivity, which could find applications in the explosives industry. These materials offer superior performance compared to traditional high-energy materials like TNT (Yang et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-azido-3-chloro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJSEUYQIWNNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-chloro-2-methylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)

![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)

![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)

![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)